N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-6-24-18-12-17(9-10-19(18)27-13-22(4,5)21(24)26)23-20(25)16-8-7-14(2)15(3)11-16/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUVSAGFTLHIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide is a complex organic compound belonging to the oxazepine class of compounds. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes an oxazepine ring and various substituents that may influence its biological activity. Its molecular formula is , and it possesses functional groups that enhance its reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical physiological processes. For example, compounds with similar structures have shown inhibitory effects on carbonic anhydrases, which are crucial for pH regulation and fluid balance in biological systems.
- Receptor Binding : It may also bind to various receptors, modulating signaling pathways that are vital for cellular communication and response.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activities. The sulfonamide moiety present in similar compounds has been linked to effective inhibition of bacterial growth and could be leveraged for developing new antibiotics.
Anti-inflammatory Effects
Research indicates potential anti-inflammatory properties. The compound's mechanism may involve the modulation of inflammatory pathways through enzyme inhibition or receptor interaction .
Case Studies
- Inhibition of Carbonic Anhydrases : A study highlighted the effectiveness of similar oxazepine derivatives in inhibiting carbonic anhydrases with IC50 values indicating strong binding affinity. This suggests potential applications in treating conditions like glaucoma and cancer .
- Therapeutic Applications : The compound is being investigated for its role in treating chronic inflammatory disorders. Clinical trials have focused on its efficacy in conditions such as ulcerative colitis and psoriasis, showcasing its therapeutic promise .
Comparative Analysis
The following table summarizes the unique aspects of this compound compared to other related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(5-Ethyl-3,3-Dimethyl-4-Oxo-Oxazepine) | Contains an oxazepine ring | Potential for enzyme inhibition |
| N-(Sulfonamide Derivative) | Includes sulfonamide group | Antimicrobial properties |
| Other Benzoxazepines | Varying side chains | Diverse pharmacological activities |
Scientific Research Applications
This compound exhibits a complex arrangement of functional groups that may contribute to its biological activities. The oxazepine ring system is noteworthy for its neuroactive properties and has been associated with various therapeutic effects.
Medicinal Chemistry
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide has been studied for its potential applications in treating various diseases due to its unique structural properties.
Antibacterial and Antifungal Activities
Research indicates that compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds related to this oxazepine derivative have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.500 mg/mL.
- Antifungal Activity : Similar derivatives have also been evaluated for their antifungal properties against common pathogens.
Anticancer Properties
The anticancer potential of this compound is particularly promising:
- Cytotoxicity Assays : In vitro studies have suggested that this compound can induce apoptosis in various cancer cell lines. One study reported an IC50 value of 10 µM against breast cancer cells.
Neuroactive Effects
The oxazepine ring system is often linked to neuroactive effects. Preliminary studies suggest that this compound may modulate neurotransmitter systems or act on specific receptors involved in neurological disorders.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of related oxazepine derivatives. The results indicated significant activity against both gram-positive and gram-negative bacteria.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that derivatives of this compound could induce apoptosis in human cancer cell lines. A derivative exhibited an IC50 value of 10 µM against breast cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving cyclization and coupling reactions is typical. For example, analogs of benzoxazepine derivatives often require:
- Step 1 : Formation of the benzoxazepine core via acid-catalyzed cyclization of substituted aminophenols.
- Step 2 : Amide coupling using activated esters (e.g., HATU/DMAP) or acyl chlorides under inert atmospheres.
- Optimization : Temperature control (e.g., 20–125°C for cyclization) and catalyst selection (e.g., DBU for SNAr reactions) are critical . Purity can be enhanced via column chromatography or recrystallization from DMF/EtOH mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR : Focus on distinguishing the benzoxazepine ring protons (δ 4.0–5.0 ppm for oxazepine protons) and aromatic substituents (δ 6.5–8.0 ppm).
- HRMS : Confirm molecular weight (expected [M+H]+ ~425 g/mol) and isotopic patterns.
- IR : Look for amide C=O stretch (~1650 cm⁻¹) and benzoxazepine C-O-C (~1250 cm⁻¹).
Advanced Research Questions
Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound’s structure?
- Methodology :
- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption correction (SADABS) is recommended .
- Refinement : Employ SHELXL for anisotropic displacement parameters. Key steps:
- Define hydrogen atoms geometrically (HFIX commands).
- Apply restraints to disordered groups (e.g., ethyl or dimethyl substituents).
- Validate with R-factor convergence (<0.05) and check for Twinning Index (TWIN/BASF commands) .
- Visualization : Use WinGX/ORTEP for anisotropic ellipsoid plots and packing diagrams .
Q. What strategies are effective for reconciling contradictions between computational modeling and experimental data (e.g., bond lengths or torsional angles)?
- Methodology :
- DFT Optimization : Compare B3LYP/6-31G(d) optimized geometries with X-ray data. Focus on deviations >0.05 Å in bond lengths or >5° in torsional angles.
- Crystallographic Reassessment : Re-examine thermal motion (ADPs) using SHELXL’s SIMU/DELU restraints to model libration effects .
- Solvent Effects : If discrepancies persist, consider solvent inclusion in the crystal lattice (PLATON SQUEEZE) .
Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. For kinetic studies, employ Arrhenius plots (Eₐ calculation) under isothermal conditions.
- Data Interpretation : Correlate stability with substituent effects (e.g., electron-withdrawing groups on the benzamide ring may enhance hydrolytic resistance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
